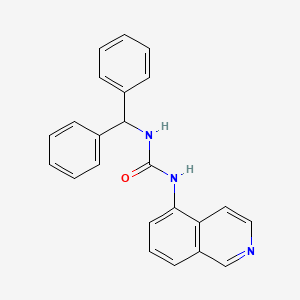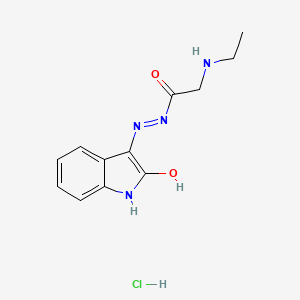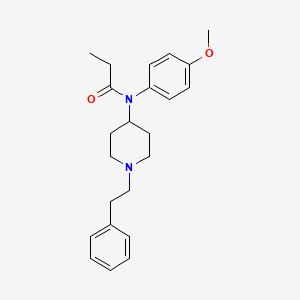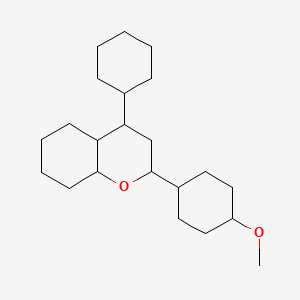
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various scientific fields. This compound is a derivative of glutamic acid and contains a pteridine ring system, which is crucial for its biological activity. It is often referred to in the context of its applications in medicine, particularly in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of polar aprotic solvents and specific catalysts is common to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring system.
Reduction: Reduction reactions can occur at the amino groups, converting them to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine oxides, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its role in cellular processes. It is known to interact with enzymes and receptors, influencing various biochemical pathways .
Medicine
Medically, this compound is significant due to its antineoplastic properties. It is used in the treatment of certain types of cancer, particularly leukemia, by inhibiting the growth of cancer cells .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a research chemical for developing new drugs .
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting this enzyme, the compound effectively reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Aminopterin: Another folic acid derivative used in cancer treatment.
Pemetrexed: A chemotherapy drug that also targets folate-dependent enzymes.
Uniqueness
What sets Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- apart is its specific structure, which allows for targeted inhibition of dihydrofolate reductase with potentially fewer side effects compared to other similar compounds .
Propiedades
Número CAS |
82144-25-0 |
|---|---|
Fórmula molecular |
C21H24N8O6 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N8O6/c1-29(9-10-8-24-18-16(25-10)17(22)27-21(23)28-18)11-3-4-12(14(7-11)35-2)19(32)26-13(20(33)34)5-6-15(30)31/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t13-/m0/s1 |
Clave InChI |
ODMPDCRSDDHRHW-ZDUSSCGKSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
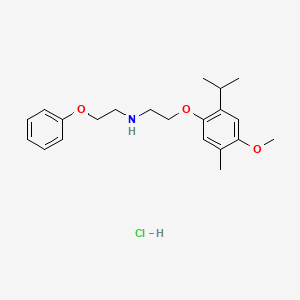
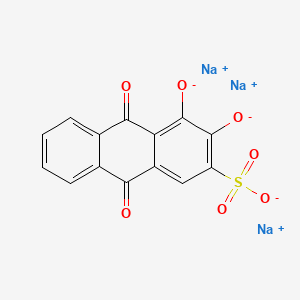

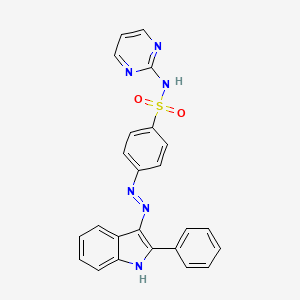
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
